neo-Saxitoxin
Description
Classification and Chemical Relationship to Saxitoxin (B1146349) (STX)
Neo-saxitoxin is classified as a carbamate (B1207046) toxin within the broader family of saxitoxins. oup.com The PSTs are a group of over 50 structurally related alkaloids, all based on a tricyclic perhydropurine skeleton. wikipedia.orgwikipedia.org The family is generally categorized into non-sulfated (like saxitoxin and this compound), singly-sulfated (gonyautoxins), and doubly-sulfated (C-toxins) compounds. researchgate.net
The chemical structure of this compound is very similar to that of its parent compound, saxitoxin (STX). The primary distinction is the presence of a hydroxyl group (-OH) on the nitrogen atom at the N-1 position of the tetrahydropurine ring in this compound, whereas saxitoxin has a hydrogen atom at this position. wikipedia.orgoup.com This seemingly minor difference in their molecular structure results in variations in their biological activity and toxicological properties. Both compounds are highly hydrophilic and stable under acidic conditions. wikipedia.org
Table 1: Comparison of this compound and Saxitoxin
| Feature | This compound (neoSTX) | Saxitoxin (STX) |
|---|---|---|
| Chemical Formula | C₁₀H₁₇N₇O₅ | C₁₀H₁₇N₇O₄ |
| Molar Mass | 315.29 g/mol | 299.29 g/mol |
| Key Structural Difference | Hydroxyl group (-OH) at N-1 position | Hydrogen atom at N-1 position |
| CAS Number | 64296-20-4 | 35523-89-8 |
| Classification | Non-sulfated carbamate PST | Non-sulfated carbamate PST |
Historical Context of Saxitoxin Analogues Discovery
The study of paralytic shellfish toxins began with the isolation of saxitoxin in 1957 from the Alaskan butter clam, Saxidomus giganteus. mdpi.com This discovery spurred further research into the phenomenon of paralytic shellfish poisoning (PSP), a serious illness in humans caused by the ingestion of contaminated shellfish. mdpi.com
Over the subsequent decades, advancements in analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), enabled the identification and characterization of numerous saxitoxin analogues. researchgate.net The discovery of these analogues revealed a diverse family of related compounds with varying levels of toxicity. The identification of this compound was part of this broader effort to understand the full spectrum of toxins involved in PSP events. For instance, early research in the 1980s distinguished the dose-death time curve of this compound from that of saxitoxin. google.com The development of purification methods from organisms like the dinoflagellate Alexandrium excavatum and the cyanobacterium Aphanizomenon flos-aquae provided the quantities of various PSTs, including this compound, needed for detailed study. google.com More recently, the genetic basis for the production of these toxins has been explored, with the discovery of the saxitoxin biosynthetic gene cluster (sxt) in cyanobacteria and later in dinoflagellates. mdpi.complos.org
Significance in Contemporary Neurobiology and Environmental Research
This compound, along with other PSTs, is a potent and specific blocker of voltage-gated sodium channels (NaV channels) in nerve and muscle cells. nih.govmdpi.com This action prevents the influx of sodium ions, thereby inhibiting the generation and propagation of action potentials, which are fundamental to nerve communication. mdpi.com
In neurobiology , this specific mechanism of action makes this compound a valuable pharmacological tool. Researchers use it to study the structure and function of sodium channels, which are crucial for a wide range of physiological processes. nih.gov Notably, recent research has explored the use of this compound as a long-acting local anesthetic. nih.govcawthron.org.nz Studies have shown that it can provide prolonged, reversible inactivation of neuronal activity with minimal tissue damage, highlighting its potential for clinical applications. nih.gov For example, a collaboration involving the Cawthron Institute has led to the development of a commercially scalable method for producing high-purity this compound for use in human clinical trials as a local anesthetic. cawthron.org.nz
In environmental research , the presence of this compound is a key indicator of harmful algal blooms and the potential for paralytic shellfish poisoning. who.int Environmental monitoring programs in many parts of the world routinely test for this compound and other PSTs in shellfish and water samples to protect public health. researchgate.netnih.gov The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the accurate quantification of these toxins at very low concentrations. researchgate.netresearchgate.net This monitoring is critical for managing the closure of shellfish harvesting areas during toxic algal blooms and ensuring the safety of seafood products. figshare.com Furthermore, understanding the environmental factors that influence the production of this compound by dinoflagellates and cyanobacteria is an active area of research, with implications for predicting and mitigating the impacts of harmful algal blooms in a changing climate. earth.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17N7O5 |
|---|---|
Molecular Weight |
315.29 g/mol |
IUPAC Name |
(2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl)methyl carbamate |
InChI |
InChI=1S/C10H17N7O5/c11-6-14-5-4(3-22-8(13)18)17(21)7(12)16-2-1-9(19,20)10(5,16)15-6/h4-5,12,19-21H,1-3H2,(H2,13,18)(H3,11,14,15) |
InChI Key |
PPEKGEBBBBNZKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N)N(C(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)O |
Origin of Product |
United States |
Biological Origin and Biosynthesis of Neo Saxitoxin
Natural Producing Organisms
The ability to synthesize saxitoxins, including neo-saxitoxin, has been identified in organisms from two different kingdoms: prokaryotic cyanobacteria and eukaryotic dinoflagellates. nih.govnih.gov
In the marine realm, the primary producers of paralytic shellfish toxins (PSTs), including this compound, are dinoflagellates. frontiersin.orgresearchgate.net These microorganisms are often associated with harmful algal blooms (HABs). frontiersin.orgmdpi.com Three main genera are recognized for their toxin-producing capabilities:
Alexandrium: Numerous species within this genus are known to produce a variety of saxitoxin (B1146349) analogues. frontiersin.orgnih.gov Alexandrium species are distributed in coastal and estuarine waters worldwide. nih.gov
Gymnodinium: The species Gymnodinium catenatum is a well-documented producer of saxitoxins. frontiersin.orgresearchgate.net
Pyrodinium: Pyrodinium bahamense is another key saxitoxin-producing dinoflagellate, particularly prevalent in tropical waters. frontiersin.org
In freshwater ecosystems, several filamentous cyanobacteria are responsible for the production of this compound and its related compounds. nih.goviwaponline.com These organisms can form extensive and toxic blooms. nih.gov Notable producers include:
Anabaena: Anabaena circinalis is a common toxic bloom-forming cyanobacterium with a global distribution that has been shown to produce this compound. nih.gov
Cylindrospermopsis: The species Cylindrospermopsis raciborskii was instrumental in the initial identification of the saxitoxin biosynthesis gene cluster. nih.govasm.org
Aphanizomenon: Species such as Aphanizomenon flos-aquae and Aphanizomenon gracile have been identified as producers of saxitoxins, including this compound. nih.goviwaponline.comnih.gov
Table 1: Selected Natural Producers of this compound and Related Toxins
| Kingdom | Phylum/Division | Genus | Environment |
|---|---|---|---|
| Eukaryota | Dinoflagellata | Alexandrium | Marine |
| Eukaryota | Dinoflagellata | Gymnodinium | Marine |
| Eukaryota | Dinoflagellata | Pyrodinium | Marine |
| Prokaryota | Cyanobacteria | Anabaena | Freshwater |
| Prokaryota | Cyanobacteria | Cylindrospermopsis | Freshwater |
| Prokaryota | Cyanobacteria | Aphanizomenon | Freshwater |
Genetic Basis of Saxitoxin Biosynthesis (sxtGene Cluster)
The biosynthesis of saxitoxin and its analogues is governed by a large cluster of genes, referred to as the sxt gene cluster. nih.govasm.org This cluster was first identified in the cyanobacterium Cylindrospermopsis raciborskii and spans approximately 35,000 base pairs, encoding numerous proteins with specific catalytic functions. nih.gov The presence of these genes is directly associated with the toxic phenotype in cyanobacteria. nih.gov While the complete gene cluster in dinoflagellates remains more elusive due to their complex genomes, homologs of key cyanobacterial sxt genes have been identified, suggesting a shared biosynthetic pathway. nih.govmdpi.commdpi.com
The sxt gene cluster is composed of core genes for assembling the toxin's backbone, tailoring genes that modify the core structure to create different analogues, and other genes related to transport and regulation. mdpi.com
sxtA : This is a crucial starting gene in the pathway. It encodes a unique polyketide synthase-like enzyme with multiple domains. mdpi.commdpi.com The SxtA protein initiates the biosynthesis by performing a Claisen condensation reaction between arginine and propionyl-ACP (derived from acetate). nih.govmdpi.com The sxtA gene is considered a critical marker for toxin synthesis. nih.gov
sxtG : This gene encodes an amidinotransferase, which catalyzes the transfer of a second guanidino group from an arginine molecule to an early biosynthetic intermediate. nih.govresearchgate.net Along with sxtA, it is considered a core gene for saxitoxin biosynthesis. mdpi.com
sxtN : This gene encodes an N-sulfotransferase, which is a "tailoring" enzyme. acs.orgnih.gov Specifically, SxtN is responsible for the N-21 sulfonation that converts saxitoxin into gonyautoxin 5. acs.orgnih.gov Studies have shown that while SxtN can act on saxitoxin, it cannot convert this compound to its corresponding sulfonated analogue, gonyautoxin 6, suggesting the biosynthetic pathway follows a predefined route where hydroxylation (to form this compound) likely occurs after sulfonation. acs.orgnih.gov
sxtSUL : This refers to a three-gene cassette often found in the sxt cluster that encodes a sulfate (B86663) transporter system. SxtS is the periplasmic sulfate-binding protein, while SxtU and SxtL form the transmembrane pore for sulfate uptake. This system is crucial for providing the sulfate group used by sulfotransferase enzymes in the synthesis of sulfonated saxitoxin analogues.
Table 2: Key Genes in the sxt Cluster and Their Functions
| Gene | Encoded Protein | Function in Biosynthesis | Type |
|---|---|---|---|
| sxtA | Polyketide synthase-like enzyme | Initiates biosynthesis; catalyzes Claisen condensation. nih.govmdpi.com | Core |
| sxtG | Amidinotransferase | Transfers a guanidino group to an early intermediate. nih.govresearchgate.net | Core |
| sxtN | N-sulfotransferase | Tailoring enzyme; adds a sulfo group to the N-21 position of saxitoxin. acs.orgnih.gov | Tailoring |
| sxtSUL | Sulfate transporter complex | Imports sulfate for use by sulfotransferase enzymes. | Transport/Ancillary |
Enzymatic Mechanisms in the Biosynthetic Pathway
The formation of this compound is a multi-step enzymatic process. The pathway begins with the initial Claisen condensation catalyzed by SxtA, using arginine, S-adenosylmethionine, and acetate (B1210297) as primary precursors. nih.govasm.org This is followed by the addition of a second guanidino group from another arginine molecule, a reaction catalyzed by the amidinotransferase SxtG. nih.gov
Subsequent steps involve a series of complex enzymatic reactions, including heterocyclizations to form the characteristic tricyclic structure of the saxitoxin core. nih.govnih.gov Once the core saxitoxin molecule is formed, "tailoring" enzymes modify it to produce the various analogues. mdpi.comumich.edu The formation of this compound specifically involves a hydroxylation step at the N-1 position of the saxitoxin molecule. The precise enzyme responsible for this N-hydroxylation in the saxitoxin pathway is a key step in producing the neo- class of toxins. Other tailoring reactions include sulfations and decarbamoylations, which create the wide diversity of paralytic shellfish toxins observed in nature. nih.govumich.edu
Research combining genetic analysis with mass spectrometry has led to the identification of several key intermediates in the saxitoxin biosynthetic pathway. nih.govresearchgate.net These findings provide a roadmap for how the complex tricyclic structure is assembled from simple precursors.
The pathway is understood to proceed from the initial linear intermediate formed by SxtA through a series of cyclizations. nih.gov Identified intermediates include:
Int-A' and Int-C'2: These are early-stage, genetically predicted intermediates that have been identified in toxin-producing organisms. nih.govresearchgate.net
11-hydroxy-Int-C'2: This monocyclic precursor is believed to be a key stepping stone towards the formation of the final tricyclic structure. nih.govnih.gov Its discovery has helped elucidate how the ring system is closed.
Cyclic-C': This tricyclic bisguanidine compound, identified in PST-producing microorganisms, is structurally related to saxitoxin and is thought to be a late-stage intermediate or a shunt product in the pathway. chemistryviews.org
The synthesis proceeds through these and other proposed intermediates, which are sequentially modified by the suite of enzymes encoded by the sxt gene cluster to ultimately form saxitoxin, which can then be hydroxylated to yield this compound. nih.govnih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound (neoSTX) |
| Saxitoxin (STX) |
| Gonyautoxin 1 (GTX1) |
| Gonyautoxin 2 (GTX2) |
| Gonyautoxin 3 (GTX3) |
| Gonyautoxin 4 (GTX4) |
| Gonyautoxin 5 (GTX5) |
| Gonyautoxin 6 (GTX6) |
| Decarbamoyl saxitoxin (dcSTX) |
| Arginine |
| S-adenosylmethionine |
| Acetate |
| Acetyl-coenzyme A (acetyl-CoA) |
| Propionyl-ACP |
| Carbamoylphosphate |
| Int-A' |
| Int-C'2 |
| 11-hydroxy-Int-C'2 |
| Cyclic-C' |
| Int-E' |
| 12,12-dideoxy-decarbamoyloxySTX (dd‐doSTX) |
| 6‐epi‐dd‐doSTX |
| 4-amino-3-oxoadipate |
| 4-amino-3-oxoguanidinoheptane |
Evolutionary Hypotheses for Toxin Production in Diverse Organisms
The unusual phylogenetic distribution of saxitoxin (STX) and its analogues, such as this compound, across two different kingdoms of life—bacteria (specifically cyanobacteria) and protists (dinoflagellates)—has led to extensive scientific debate. nih.govwikipedia.org Three primary theories have been proposed to explain this cross-kingdom occurrence: convergent evolution, horizontal gene transfer, and the involvement of endosymbiotic bacteria. nih.govresearchgate.netscilit.com this compound is one of over 50 related neurotoxins, which include saxitoxin, gonyautoxins, and decarbamoylsaxitoxin. wikipedia.org The core biosynthetic pathway is believed to be identical or highly similar in both cyanobacteria and dinoflagellates, utilizing the same precursors. oup.com This shared and complex pathway is central to the evaluation of the following evolutionary hypotheses.
Convergent Evolution
Convergent evolution posits that the ability to synthesize saxitoxins arose independently in unrelated lineages, ultimately converging on the same or a very similar biochemical product. nih.govoup.com This hypothesis suggests that distinct evolutionary pressures in both freshwater cyanobacteria and marine dinoflagellates selected for the development of this specific neurotoxin. rutgers.edu
However, significant evidence argues against this theory. Research has revealed that key genes in the saxitoxin biosynthesis pathway, such as sxtA and sxtG, share highly conserved domain structures between cyanobacteria and dinoflagellates. nih.gov The independent evolution of such complex domain architectures is considered a rare event, making convergence an unlikely explanation for the existence of the saxitoxin pathway in these diverse organisms. nih.gov The finding that the STX synthesis pathway was likely assembled independently but using some evolutionarily related proteins suggests a more complex history than simple convergence. rutgers.edu
Horizontal Gene Transfer
Horizontal gene transfer (HGT), the movement of genetic material between different species, is a prominent hypothesis explaining the distribution of saxitoxin synthesis capabilities. nih.govplos.org This theory proposes that the entire cluster of genes required for saxitoxin biosynthesis (sxt gene cluster) was transferred between organisms. nih.gov The discovery of cyanobacterial saxitoxin gene homologs in dinoflagellates provides strong support for this model. nih.gov
Detailed phylogenomic analyses of the sxt gene cluster in cyanobacteria indicate a complex history involving multiple HGT events. plos.orgplos.org Studies show that many genes within the cluster were acquired from other bacteria, particularly Proteobacteria, and assembled in a common ancestor of STX-producing cyanobacteria. nih.govplos.org For instance, one key gene, sxtA, appears to have originated in toxic cyanobacteria through two separate horizontal transfers followed by a gene fusion event. plos.orgplos.org The prevailing view is that the sxt gene cluster may have been transferred from a bacterial source, such as cyanobacteria or proteobacteria, to dinoflagellates in a single HGT event. nih.govmdpi.com
Endosymbiotic Relationships
An earlier hypothesis suggested that the true producers of saxitoxins in dinoflagellates were not the dinoflagellates themselves, but rather co-cultured or endosymbiotic bacteria. nih.govresearchgate.net This theory proposed that bacteria, such as Actinobacteria and Proteobacteria, living in a symbiotic relationship with the dinoflagellate cells were responsible for synthesizing the toxins. nih.govresearchgate.net
However, this hypothesis has been met with conflicting results. researchgate.net While some studies detected toxin production in bacteria associated with dinoflagellate cultures, others demonstrated that dinoflagellates remained toxic even in the absence of these symbiotic bacteria. researchgate.netoup.com Furthermore, some of the initial findings that seemed to support this theory were later found to be the result of non-specific analytical methods that misidentified other compounds as saxitoxin. nih.govresearchgate.net The discovery of genes for saxitoxin synthesis, such as sxtA, within the nuclear genomes of dinoflagellates provides strong evidence that these eukaryotes possess the genetic machinery for toxin production, diminishing the likelihood that endosymbionts are the sole source. oup.commdpi.com While endosymbiosis may have facilitated HGT, the theory of production solely by symbiotic bacteria is now less favored. nih.gov
Research Findings on Evolutionary Hypotheses
The table below summarizes the main arguments concerning the evolutionary origins of the saxitoxin biosynthetic pathway.
| Evolutionary Hypothesis | Supporting Evidence | Contradictory Evidence | Key Research Findings |
| Convergent Evolution | Toxin production exists in ecologically distinct and distantly related organisms (freshwater cyanobacteria and marine dinoflagellates). oup.comrutgers.edu | Domain structures of key synthesis genes (sxtA, sxtG) are highly conserved between cyanobacteria and dinoflagellates, which is rare for convergent evolution. nih.gov | The STX pathway was likely assembled independently in cyanobacteria and dinoflagellates, but using some evolutionarily related proteins, arguing against simple convergence. rutgers.edu |
| Horizontal Gene Transfer (HGT) | Sxt gene homologs are found in both cyanobacteria and dinoflagellates. nih.govoup.com Phylogenetic analysis shows many cyanobacterial sxt genes were acquired from other bacteria. plos.org The entire sxt gene cluster appears to be transferable. nih.gov | The exact donor and recipient relationship between cyanobacteria and dinoflagellates is not fully resolved; phylogenies do not always support a direct transfer. oup.comrutgers.edu | The sxt gene cluster in cyanobacteria was assembled via multiple HGT events from diverse bacterial sources. plos.orgplos.org It is hypothesized that dinoflagellates acquired the genes via HGT from a bacterial source. mdpi.comnih.gov |
| Endosymbiotic Relationships | Some studies reported saxitoxin production by bacteria isolated from dinoflagellate cultures. nih.govresearchgate.net | Toxin production persists in dinoflagellate cultures treated to remove bacteria. oup.com Early positive results were sometimes due to non-specific detection methods. nih.gov Sxt genes have been identified in the nuclear genomes of dinoflagellates. oup.commdpi.com | While the theory of production solely by endosymbionts is now less supported, it is possible that an ancient endosymbiotic relationship facilitated the HGT of the sxt genes to the dinoflagellate host. nih.gov |
Producers of Saxitoxin and its Analogues
This compound is produced by a range of microorganisms across both prokaryotic and eukaryotic domains.
| Kingdom | Phylum/Division | Representative Genera | Environment |
| Eukaryota | Dinoflagellata | Alexandrium, Gymnodinium, Pyrodinium creative-diagnostics.comlimnolfwbiol.com | Marine |
| Bacteria | Cyanobacteria | Anabaena, Aphanizomenon, Cylindrospermopsis, Lyngbya, Planktothrix creative-diagnostics.comlimnolfwbiol.com | Freshwater |
Molecular Architecture and Analogous Chemistry of Neo Saxitoxin
Core Tricyclic Perhydropurine Alkaloid Framework
Neo-saxitoxin (neoSTX) is a neurotoxic alkaloid belonging to the paralytic shellfish toxin (PST) group. wikipedia.org Like all saxitoxin (B1146349) analogs, its fundamental molecular architecture is built upon a tricyclic perhydropurine alkaloid framework. wikipedia.orgnih.gov This core structure consists of a fused tricyclic system, specifically a 3,4-propinoperhydropurine, which gives the molecule its distinct three-dimensional shape. mdpi.com
Structural Determinants of this compound's Distinctiveness
While sharing a common backbone with saxitoxin, specific structural modifications give this compound its unique chemical identity and biological activity.
N1-Hydroxylation as a Key Structural Feature
The primary structural difference between this compound and its parent compound, saxitoxin (STX), is the presence of a hydroxyl (-OH) group on the nitrogen atom at position 1 (N1) of the purine (B94841) ring. wikipedia.orgnih.govnih.gov This feature, known as N1-hydroxylation, is the defining characteristic of this compound. mdpi.comnih.gov Where saxitoxin has a hydrogen atom at the N1 position, this compound possesses a hydroxyl group, altering the electronic and steric properties of that region of the molecule. wikipedia.org This single substitution on the six-membered guanidinium (B1211019) ring is sufficient to create a distinct and more potent analog. nih.gov
Influence of Substituents on Biological Activity
The addition of the N1-hydroxyl group significantly impacts the biological activity of the toxin. This modification enhances the molecule's potency, making this compound a more effective voltage-gated sodium channel (NaV) blocker than saxitoxin. nih.gov Research suggests this increased affinity is due to the formation of an enhanced hydrogen bond with specific amino acid residues, such as Tyr401, within the sodium channel pore. nih.govmdpi.com
Interactive Table: Effect of Substituents on Saxitoxin Analog Activity Click on headers to sort the table
| Substituent/Modification | Position | Effect on Biological Activity | Reference |
|---|---|---|---|
| Hydroxylation | N1 | Increases potency and affinity for NaV channels | nih.govmdpi.comnih.gov |
| Decarbamoylation | C12 | Reduces toxicity, but retains some channel inhibitory activity | nih.gov |
| Sulfation | N21 or O22 | Generally decreases toxicity relative to saxitoxin | mdpi.com |
| Benzoyl Group | R4 | Creates larger analogs that can still fit into the NaV channel cavity | mdpi.com |
Chemical Stability and Interconversion Pathways
The chemical stability and transformation potential of this compound are critical aspects of its chemistry, influencing its persistence and detection.
Comparative Stability with Saxitoxin in Varied Conditions
Studies comparing the stability of this compound and saxitoxin have revealed significant differences. This compound is demonstrably less stable than saxitoxin, particularly in acidic solutions. nih.gov While saxitoxin can remain stable in dilute acidic conditions for as long as 18 months, this compound is prone to degradation and transformation into other toxins under the same conditions. nih.govcapes.gov.br
The stability of this compound is highly dependent on pH and temperature. Its levels are observed to decrease significantly at neutral to slightly alkaline pH (pH 6–7) and at room temperature (25°C). researchgate.net Conversely, it exhibits greater stability at low pH (pH 3–4) and when stored at very low temperatures (-35°C). researchgate.net Saxitoxin is also known to be more degradable at a pH greater than 8 and can be affected by light exposure, which can accelerate its oxidative degradation. nih.govmdpi.com
Interactive Table: Comparative Stability of this compound and Saxitoxin Click on headers to sort the table
| Compound | Condition | Stability | Reference |
|---|---|---|---|
| This compound | Acidic Solution (Dilute) | Unstable; transforms into other toxins | nih.gov |
| Saxitoxin | Acidic Solution (Dilute) | Very stable (up to 18 months) | nih.gov |
| This compound | pH 6-7, 25°C | Unstable; levels decrease | researchgate.net |
| This compound | pH 3-4, -35°C | Stable | researchgate.net |
| Saxitoxin | pH > 8 | Prone to degradation | nih.govmdpi.com |
Biotransformation Processes Leading to this compound Formation (e.g., N1-oxidation)
This compound is a naturally occurring analog, formed through the biotransformation of saxitoxin. mdpi.com The key enzymatic step is the N1-hydroxylation of the saxitoxin core, a process also referred to as N1-oxidation. mdpi.comnih.gov Genetic studies have identified a putative protein, SxtX, which is believed to function as the N1-hydroxylase responsible for this specific conversion. mdpi.com This enzyme is found in organisms that produce this compound but is absent in those that only produce saxitoxin. mdpi.com
Furthermore, there are other transformation pathways within the broader family of paralytic shellfish toxins. For example, some marine bacteria can convert gonyautoxins (sulfated analogs) into saxitoxin. google.com Additionally, chemical methods have been developed for the preparative scale conversion of gonyautoxin 1 and 4 into this compound through a process of reductive desulfonation. google.comgoogle.com
Classification of Saxitoxin Analogues and this compound's Position within Groups (e.g., Carbamate (B1207046) Toxins)
This compound is a member of a large family of neurotoxic alkaloids known as paralytic shellfish toxins (PSTs). nih.govwikipedia.org This family includes saxitoxin (STX) and its numerous naturally occurring analogues, which now number over 50 distinct compounds. nih.govwikipedia.org The classification of these toxins is based on the chemical modifications to the core tricyclic perhydropurine skeleton of saxitoxin. nih.govmdpi.com These structural variations, which involve substitutions at four different positions on the molecule (designated R1 through R4), give rise to the diverse array of PSTs. mdpi.comnih.gov
The primary classification scheme for saxitoxin analogues categorizes them based on the substituent group at the R4 position of the tetrahydropurine core. researchgate.net This leads to several major groups, including carbamate toxins, N-sulfocarbamoyl toxins, decarbamoyl toxins, and deoxydecarbamoyl toxins. wikipedia.orgmdpi.com Further subdivisions exist based on the presence or absence of other functional groups, such as sulfate (B86663) groups, leading to classifications like non-sulfated, mono-sulfated, and di-sulfated toxins. nih.govnih.gov
This compound is positioned within the carbamate toxins group. wikipedia.orgresearchgate.netnih.gov This classification is defined by the presence of a carbamoyl (B1232498) group (-OCONH2) at the R4 position of the molecule's side chain. mdpi.com Specifically, this compound is considered a non-sulfated carbamate alkaloid. researchgate.net It shares this classification with saxitoxin itself and the gonyautoxins (GTX1-4). wikipedia.orgnih.gov The key structural feature that distinguishes this compound from saxitoxin is the presence of a hydroxyl (-OH) group at the N-1 position, whereas saxitoxin has a hydrogen atom at this location. wikipedia.orgnih.gov This single substitution places it firmly within the carbamate category while also defining it as a unique analogue.
Table 1: Major Groups of Saxitoxin Analogues
This table provides an overview of the main classifications of paralytic shellfish toxins based on their chemical structure.
| Toxin Group | Key Structural Feature | Representative Compounds |
| Carbamate Toxins | Possess a carbamoyl group (-OCONH2) at the R4 position. mdpi.com | Saxitoxin (STX), this compound (NEO), Gonyautoxins (GTX1, GTX2, GTX3, GTX4) wikipedia.orgnih.gov |
| N-Sulfocarbamoyl Toxins | Have an N-sulfocarbamoyl group (-OCONHSO3-) at the R4 position. | C-toxins (C1, C2), B-toxins (B1, B2) wikipedia.orgresearchgate.net |
| Decarbamoyl Toxins | Lack the carbamoyl group, having a hydroxyl (-OH) at the R4 position instead. mdpi.com | Decarbamoyl saxitoxin (dcSTX), Decarbamoyl neosaxitoxin (dcNEO), Decarbamoyl gonyautoxins (dcGTX1, dcGTX2, dcGTX3, dcGTX4) wikipedia.orgresearchgate.net |
| Deoxydecarbamoyl Toxins | Lack both the carbamoyl group and the C-13 hydroxyl group. mdpi.comresearchgate.net | Deoxydecarbamoyl saxitoxin |
Table 2: Classification of this compound
This table details the specific chemical classification of this compound within the broader family of paralytic shellfish toxins.
| Property | Classification | Description |
| Chemical Family | Paralytic Shellfish Toxin (PST) | A group of over 50 naturally occurring neurotoxic alkaloids. nih.govwikipedia.org |
| Core Structure | Tricyclic Perhydropurine Alkaloid | The fundamental skeleton shared by all saxitoxin analogues. wikipedia.orgresearchgate.net |
| Primary Group | Carbamate Toxin | Characterized by the presence of a carbamoyl (-OCONH2) functional group. wikipedia.orgresearchgate.netnih.gov |
| Sub-Group | Non-sulfated Toxin | Lacks any sulfate group substitutions on the molecule. researchgate.net |
| Distinguishing Feature | N-1 Hydroxylation | Possesses a hydroxyl (-OH) group at the N-1 position, distinguishing it from saxitoxin. wikipedia.orgnih.gov |
| Chemical Formula | C10H17N7O5 | The molecular formula defining its atomic composition. wikipedia.orgnih.gov |
Mechanistic Research on Neo Saxitoxin at Cellular and Subcellular Levels
Interaction with Voltage-Gated Sodium Channels (NaV/VGSC)
The primary mechanism of neo-Saxitoxin's toxicity is its high-affinity, reversible blockade of voltage-gated sodium channels. wikipedia.org These channels are integral membrane proteins essential for the initiation and propagation of action potentials in neurons and other excitable cells. wikipedia.orgmdpi.comnih.gov By physically occluding the channel's pore, neoSTX prevents the influx of sodium ions that is necessary for membrane depolarization. mdpi.comnih.gov
This compound, along with saxitoxin (B1146349) and tetrodotoxin (B1210768), binds to a specific receptor site on the extracellular side of the NaV channel known as Neurotoxin Receptor Site 1. mdpi.commdpi.comsigmaaldrich.comnih.gov This site is located in the outer vestibule, or the mouth, of the channel's pore. nih.govmdpi.commdpi.com The pore itself is formed by the P-loops of the four homologous domains (I-IV) that constitute the channel's α-subunit. mdpi.commdpi.com The binding is highly specific and occurs in a 1:1 stoichiometry, meaning one neoSTX molecule binds to and blocks one sodium channel. mdpi.commdpi.com Studies involving competition assays have demonstrated that neoSTX and STX compete for the same binding site, confirming their interaction with Site 1. semanticscholar.orgnih.gov
The high-affinity binding of this compound is mediated by a series of precise molecular interactions between the toxin and specific amino acid residues lining the channel's outer pore. The toxin's two guanidinium (B1211019) moieties are critical for this interaction. researchgate.netmdpi.com At physiological pH, these groups are protonated and carry a positive charge, allowing them to act as a cationic substitute for the sodium ion and engage in strong electrostatic interactions with negatively charged carboxylate groups of amino acid residues in the channel's pore. mdpi.comresearchgate.net
The additional N1-hydroxyl group on neoSTX, which differentiates it from STX, plays a crucial role in its binding affinity and kinetics. nih.gov Mutant cycle analysis on the adult rat skeletal muscle NaV channel (μI) has identified specific interactions:
Attractive Interactions: The N1-OH group of neoSTX forms an attractive interaction, likely a hydrogen bond, with the amino acid residue Tyrosine-401 (Tyr-401). Another possible attractive interaction was identified with Aspartate-1532 (Asp-1532). nih.gov
Repulsive Interactions: A repulsive interaction occurs between the N1-OH group and the residue Aspartate-400 (Asp-400). nih.gov
These specific interactions help to explain why neoSTX has a higher affinity for this particular sodium channel subtype compared to STX. nih.gov The orientation of the toxin is such that one of its guanidinium groups inserts into the pore, effectively plugging it. mdpi.com
| NeoSTX Moiety | NaV Channel Residue | Type of Interaction | Effect on Binding |
|---|---|---|---|
| N1-Hydroxyl (N1-OH) | Tyr-401 | Attractive (Hydrogen Bond) | Increases Affinity |
| N1-Hydroxyl (N1-OH) | Asp-1532 | Attractive (Possible) | Increases Affinity |
| N1-Hydroxyl (N1-OH) | Asp-400 | Repulsive | Decreases Affinity |
| Guanidinium Group | Negatively Charged Residues (e.g., Aspartate, Glutamate) | Electrostatic | Anchors Toxin |
The blockade of NaV channels by this compound is a powerful but reversible process. wikipedia.org The kinetics of this inhibition are influenced by factors such as pH, which affects the protonation state of both the toxin and the channel's amino acid residues. nih.govsemanticscholar.org
Voltage-clamp studies on single frog skeletal muscle fibers have quantified the potency of neoSTX by measuring the concentration required to reduce the maximum sodium current by 50% (ED50). These studies revealed a marked pH dependence for neoSTX's action, which differs from that of STX. semanticscholar.orgnih.gov While the potency of STX correlates with the protonation of its 7,8,9 guanidinium group, the potency of neoSTX is more complexly related to the ionization state of its N1-hydroxyl group. semanticscholar.orgnih.gov At pH 8.25, the efficacy of neoSTX appears to be slightly reduced compared to STX. semanticscholar.orgnih.gov
| Toxin | ED50 at pH 6.50 (nM) | ED50 at pH 7.25 (nM) | ED50 at pH 8.25 (nM) |
|---|---|---|---|
| This compound | 1.6 | 2.7 | 17.2 |
| Saxitoxin | 4.9 | 5.1 | 8.9 |
The difference in binding kinetics between neoSTX and STX is further demonstrated in experiments where equipotent solutions of the two toxins are exchanged. Such exchanges lead to transient periods of over- or under-blockade of nerve impulses, indicating that their rates of association and dissociation from the receptor site are distinct. nih.govnih.gov
Effects on Cellular Electrophysiology
By blocking the primary pathway for sodium influx, this compound directly interferes with the electrical signaling of excitable cells, profoundly modulating their electrophysiological properties.
The action potential, the fundamental unit of nerve communication, is initiated by a rapid influx of sodium ions through NaV channels upon membrane depolarization. mdpi.comnih.gov this compound's blockade of these channels prevents this critical influx. mdpi.comnih.gov Consequently, the membrane cannot reach the threshold potential required to fire an action potential. This blockage effectively halts both the initiation and the subsequent propagation of nerve impulses along the axon. nih.govresearchgate.net The ultimate physiological result of this widespread impairment is flaccid paralysis, as signals from the nervous system can no longer reach the muscles. mdpi.comnih.gov
This compound is a powerful modulator of neural excitability. By binding to NaV channels, it fundamentally reduces the ability of a neuron to respond to a stimulus. The toxin's effect is concentration-dependent; low concentrations can reduce the probability of firing, while higher concentrations can completely silence neuronal activity. Research has also explored the effects of extended, low-dose exposure to saxitoxin on neuronal development. These studies, using model neuronal cells, found that chronic exposure can inhibit the proper outgrowth of neurites, the projections that form axons and dendrites. nih.gov This suggests that beyond acute silencing of neural activity, prolonged interference with NaV channel function can adversely affect neuronal morphology and the formation of neural circuits. nih.gov
Differential Binding Affinities for NaV Channel Isoforms (e.g., Neuronal vs. Cardiac)
This compound, like its parent compound STX, exhibits differential binding affinities across the various isoforms of voltage-gated sodium channels (NaV). nih.govmdpi.com These isoforms are expressed in different tissues, such as nerve, skeletal muscle, and cardiac muscle, and possess subtle variations in their amino acid sequences, particularly in the outer vestibule or pore region where the toxin binds. mdpi.compnas.orgnih.gov These structural differences underlie the observed variations in toxin sensitivity.
Research has shown that neoSTX has a higher affinity for the adult rat skeletal muscle NaV channel (isoform µI or rNaV1.4) than STX does. nih.gov This enhanced affinity is attributed to specific interactions between the N1-hydroxyl group of neoSTX and amino acid residues in the channel's outer vestibule. nih.gov Mutant cycle analysis has identified an attractive interaction, likely a hydrogen bond, between the N1-OH group of neoSTX and the amino acid Tyr-401 in the µI isoform. nih.gov
While direct comparative studies of neoSTX on a wide range of neuronal versus cardiac isoforms are limited, extensive research on the closely related saxitoxin (STX) and gonyautoxin-III (GTX-III) illustrates the principle of isoform-specific affinity. For instance, a dramatic 250-fold difference in potency was observed for STX when comparing the human nociceptive neuronal isoform (hNaV1.7) and the rat skeletal muscle isoform (rNaV1.4). pnas.orgnih.gov The IC₅₀ value for STX against hNaV1.7 was 702 nM, whereas it was only 2.8 nM for rNaV1.4. nih.gov This significant disparity is due to a two-amino acid variation in domain III of the primate NaV1.7 channel. pnas.orgnih.gov The cardiac isoform (NaV1.5) is known to be relatively resistant to toxins like STX compared to many neuronal and skeletal muscle isoforms, a difference attributed to a key amino acid substitution (cysteine for an aromatic residue) in the pore binding site. mdpi.com Given the shared binding site and mechanism, it is established that neoSTX affinity also varies significantly between neuronal, skeletal, and cardiac NaV channel isoforms.
Table 1: Comparative IC₅₀ Values of Guanidinium Toxins for Different NaV Channel Isoforms
| Toxin | Channel Isoform | Species | Tissue Type | IC₅₀ (nM) | Reference |
|---|---|---|---|---|---|
| Saxitoxin (STX) | hNaV1.7 | Human | Neuronal (Nociceptive) | 702 ± 53 | nih.gov |
| Saxitoxin (STX) | rNaV1.4 | Rat | Skeletal Muscle | 2.8 ± 0.1 | nih.gov |
| Gonyautoxin-III (GTX-III) | hNaV1.7 | Human | Neuronal (Nociceptive) | 1,513 ± 55 | pnas.org |
| Gonyautoxin-III (GTX-III) | rNaV1.4 | Rat | Skeletal Muscle | 14.9 ± 2.1 | pnas.org |
| Tetrodotoxin (TTX) | hNaV1.7 | Human | Neuronal (Nociceptive) | 18.6 ± 1.0 | nih.gov |
| Tetrodotoxin (TTX) | rNaV1.4 | Rat | Skeletal Muscle | 17.1 ± 1.2 | nih.gov |
Interaction with Other Ion Channels and Receptors (e.g., Calcium, Potassium Channels)
While voltage-gated sodium channels are the primary and most sensitive target of this compound, research indicates that saxitoxin and its derivatives can also interact with other voltage-gated ion channels, namely calcium (CaV) and potassium (KV) channels. nih.govmdpi.commdpi.com However, the nature and affinity of these interactions differ significantly from those with NaV channels.
Studies have shown that saxitoxin can act on voltage-gated calcium channels, though the block is typically incomplete. nih.govmdpi.com The interaction is thought to occur at an extracellular site associated with the channel's selectivity filter, which is analogous to its binding site on the sodium channel. nih.gov The shared evolutionary origin of sodium and calcium channels, with NaV channels having evolved from CaV channels, may provide a basis for this cross-reactivity. nih.gov
The interaction with potassium channels is different still. Rather than physically occluding the pore, saxitoxin appears to modulate the gating of human potassium channels by binding to extracellular sites on the channel protein. mdpi.com This indicates a mechanism distinct from the direct pore-blocking action it exerts on sodium channels. The affinity of neoSTX for both calcium and potassium channels is considerably lower than for its primary NaV channel targets.
pH Dependence of Receptor Binding and Potency
A critical feature of this compound's pharmacology is the strong dependence of its binding affinity and potency on the surrounding pH. nih.govrupress.orgnih.gov This pH sensitivity is a direct result of the N1-hydroxyl group that differentiates neoSTX from STX. rupress.orgnih.gov The pKa of this hydroxyl group is such that its protonation state can change within a physiological range of pH. nih.govmdpi.com
In studies on single frog skeletal muscle fibers, the potency of neoSTX was observed to change dramatically with pH. rupress.orgnih.govsemanticscholar.org At an acidic pH of 6.50, neoSTX is significantly more potent than STX. rupress.orgnih.gov As the pH becomes more alkaline (e.g., 8.25), the potency of neoSTX decreases sharply, becoming much weaker than STX. rupress.orgnih.govsemanticscholar.org This is because the potency of neoSTX correlates with the relative abundance of the deprotonated, or anionic, form of the N1-hydroxyl group. rupress.orgnih.gov This deprotonated group is thought to engage in a repulsive interaction with a negatively charged amino acid residue, such as Asp-400 in the rNaV1.4 channel, thereby weakening the toxin's binding at higher pH levels. nih.gov Conversely, the potency of STX, which lacks the N1-OH group, simply parallels the protonated state of its guanidinium group and is much less affected by pH changes in this range. rupress.orgnih.gov
Table 2: Effect of pH on the Potency (ED₅₀) of this compound (neoSTX) and Saxitoxin (STX) on Frog Skeletal Muscle Sodium Current
| pH | neoSTX ED₅₀ (nM) | STX ED₅₀ (nM) | Reference |
|---|---|---|---|
| 6.50 | 1.6 | 4.9 | rupress.orgnih.gov |
| 7.25 | 2.7 | 5.1 | rupress.orgnih.gov |
| 8.25 | 17.2 | 8.9 | rupress.orgnih.gov |
Advanced Analytical Methodologies in Neo Saxitoxin Research
Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
The coupling of liquid chromatography with mass spectrometry has become the gold standard for the analysis of neo-saxitoxin and its analogues. oup.comsciex.com This is largely due to the unparalleled selectivity and sensitivity that mass spectrometry offers, which is crucial for distinguishing between the numerous, structurally similar PST variants. oup.com LC-MS methods are now considered valid alternatives to older techniques for regulatory testing. shimadzu.com
High-Resolution Mass Spectrometry (HR-MS) for Identification and Screening
High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, enabling confident identification of analytes and facilitating non-targeted screening for emerging toxins. nih.govamericanpharmaceuticalreview.com For this compound and other PSTs, LC-HRMS methods have been developed to screen for and identify these compounds in complex matrices like shellfish. longdom.orgnih.govnih.gov The high selectivity of HR-MS allows for the detection of compounds at very low concentrations, with some methods achieving detection limits in the low pg/mL range, which is comparable to enzyme-linked immunosorbent assays (ELISA). opcw.org This capability is crucial for identifying new or unexpected toxin analogues, such as M-toxins, which are metabolic products of PSTs in shellfish. nih.govnih.gov
An optimized analytical method for determining saxitoxin (B1146349), this compound, and their decarbamoyl analogues in surface waters utilized on-line solid-phase extraction coupled to hydrophilic interaction liquid chromatography high-resolution mass spectrometry (on-line SPE–HILIC-HRMS). researchgate.netnih.gov This approach demonstrates the power of HR-MS in environmental monitoring for early detection of toxin-producing algal blooms. researchgate.net
Tandem Mass Spectrometry (MS/MS) for Quantification
Tandem mass spectrometry (MS/MS), typically performed on triple quadrupole instruments, is the preferred technique for the highly selective and sensitive quantification of this compound. oup.comnih.gov This method operates in the multiple reaction monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the target analyte) is selected and fragmented, and a resulting characteristic product ion is monitored. nih.govresearchgate.net This process provides two levels of mass selectivity, significantly reducing background noise and enhancing quantification accuracy.
For this compound, the protonated molecule [M+H]⁺ is typically used as the precursor ion. nih.gov A common and highly specific MRM transition monitored for this compound is m/z 316.17 > 220.07. researchgate.netnih.gov The development of targeted LC-MS/MS methods is heavily reliant on the availability of certified reference materials to optimize instrument parameters for each specific toxin. nih.gov These methods have been successfully validated for quantifying this compound in various matrices, including human plasma and urine, with excellent sensitivity. nih.govnih.gov
Table 1: Example of LC-MS/MS Parameters for this compound Analysis This table provides representative values; optimal conditions may vary based on the specific instrument and matrix.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Reference |
|---|---|---|---|---|
| This compound (NEO) | 316.1 | 298.1 | 150 | oup.com |
| This compound (NEO) | 316.1 | 220.1 | 150 | oup.com |
| This compound (NEO) | 316.17 | 220.07 | Not Specified | researchgate.netnih.gov |
Application of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) represents the pinnacle of accuracy and precision in quantitative analysis. oup.comnist.gov This technique involves the addition of a known quantity of a stable, isotopically-labeled version of the analyte (e.g., ¹⁵N₇-neo-saxitoxin) to the sample as an internal standard at the very beginning of the analytical process. oup.comnih.gov Because the labeled internal standard is chemically identical to the native analyte, it experiences the same variations during sample extraction, cleanup, and ionization. oup.com
The ratio of the native analyte to the labeled standard is measured by the mass spectrometer, effectively canceling out variances in extraction efficiency, chromatographic separation, and detector response. oup.com This approach provides greater selectivity than immunoassays and compensates for matrix effects that can suppress or enhance the analyte signal in the MS source. oup.com An IDMS method developed for quantifying saxitoxin and this compound in human urine demonstrated excellent precision and accuracy, with lowest reportable limits of 10.1 ng/mL for NEO. oup.comnih.govsemanticscholar.org
Hydrophilic Interaction Liquid Chromatography (HILIC) for Separation
This compound and other PSTs are highly polar, water-soluble compounds, which makes them poorly retained on traditional reversed-phase liquid chromatography columns. opcw.orgnih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for separating these toxins. nih.govifremer.frresearchgate.net HILIC utilizes a polar stationary phase (e.g., amide, silica, or zwitterionic) and a mobile phase with a high concentration of an organic solvent, like acetonitrile. shimadzu.comnih.gov This creates a water-enriched layer on the surface of the stationary phase into which polar analytes like this compound can partition, allowing for their retention and separation. oup.com
Various HILIC columns, such as TSK-gel Amide-80 and Zwitterionic HILIC (ZIC-HILIC), have been successfully used to achieve chromatographic separation of multiple PSTs, including this compound, in a single analytical run. oup.comnih.govnih.gov The ability of HILIC to separate isomeric toxins, which have the same mass and cannot be differentiated by MS alone, is a critical advantage. ifremer.frresearchgate.net
Automated Sample Preparation and Online Extraction Methods
To improve throughput and reduce analytical variability, automated sample preparation techniques, particularly online solid-phase extraction (SPE), have been integrated with LC-MS systems. nih.gov In an online SPE-LC-MS/MS setup, the sample is directly injected, and the analytes of interest are trapped and concentrated on a small SPE column while salts and other interferences are washed away. nih.govresearchgate.net The trapped analytes are then eluted directly onto the analytical HILIC column for separation and detection.
This approach significantly reduces manual sample handling, which can be a major source of error and variability. nih.gov An online SPE-HILIC-MS/MS method for analyzing saxitoxin and this compound in human urine reduced manual preparation time by approximately 70% compared to offline methods. nih.govresearchgate.net This automation not only increases sample throughput but also improves method sensitivity, with one study reporting an improvement in the lowest reportable limit for NEO from 10.0 ng/mL to 2.62 ng/mL. nih.govresearchgate.net
Table 2: Comparison of Detection Limits for this compound by Different Methods
| Method | Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Reference |
|---|---|---|---|
| IDMS (HILIC-MS/MS) | Human Urine | 10.1 ng/mL (Lowest Reportable Limit) | oup.comnih.gov |
| Online SPE-HILIC-MS/MS | Human Urine | 2.62 ng/mL (Lowest Reportable Limit) | nih.gov |
| LC-MS/MS (HILIC) | Human Plasma | 10 pg/mL (LOQ) | researchgate.netnih.gov |
| HPLC-PCD-FLD | Standard Solution | LOQ: 451.5 nM | mdpi.com |
| HPLC-MS/MS (HILIC) | Shellfish | LOD: 5.52 µg·kg⁻¹ | mdpi.com |
High-Performance Liquid Chromatography (HPLC) with Post-Column Derivatization
Before the widespread adoption of LC-MS, the standard instrumental method for PST analysis was high-performance liquid chromatography with post-column derivatization and fluorescence detection (HPLC-PCD-FLD). colab.wsoup.com This technique remains a validated and utilized method in many monitoring programs. sciex.comnih.gov
In this method, the PSTs are first separated on an HPLC column, often using ion-interaction chromatography. oup.com After exiting the column, the toxins are mixed with an oxidizing agent, typically periodate, in a heated reactor. colab.wsoup.com This chemical reaction converts the non-fluorescent toxins into highly fluorescent products. These products then pass through a fluorescence detector, which measures the light emitted, allowing for quantification. The method achieves high sensitivity, with detection limits in the femtomole range. oup.com However, it is more complex than LC-MS, requiring additional pumps and reactors, and the sensitivity for certain analogues, including this compound, can be lower compared to other toxins in the same class. mdpi.comoup.com
Principles of Fluorometric Detection
Fluorometric detection, often coupled with high-performance liquid chromatography (HPLC-FLD), is a cornerstone in the analysis of this compound and other PSTs. The core principle of this method relies on the chemical transformation of the non-fluorescent toxin molecules into highly fluorescent derivatives that can be readily detected and quantified.
This transformation is achieved through an oxidation reaction. Under slightly alkaline conditions, oxidizing agents such as periodic acid or hydrogen peroxide are used to convert the toxins. nih.gov This process chemically alters the structure of this compound, leading to the formation of fluorescent purine (B94841) derivatives. researchgate.net The reaction for this compound, however, can yield a lower fluorescence compared to its parent compound, saxitoxin (STX), potentially due to the presence of an additional hydroxyl group that may hinder the aromatization of the structure. researchgate.net
The oxidation can be performed either before the sample is introduced into the chromatography column (pre-column derivatization) or after the separation of toxins has occurred within the column (post-column derivatization). mdpi.com
Pre-column oxidation involves converting the toxins to their fluorescent forms prior to chromatographic separation. While effective, this can lead to complex peak identification protocols. mdpi.com
Post-column oxidation (PCOX) involves separating the native toxins first, followed by the oxidation reaction just before the sample reaches the fluorescence detector. nih.gov This approach simplifies the identification of individual toxin congeners. mdpi.com An acidic solution, such as acetic acid, is then added to stabilize the fluorescent signal. mdpi.com The resulting derivatives are excited by light at a specific wavelength (e.g., 330 nm), and the emitted light is measured at a higher wavelength (e.g., 390 nm) to quantify the toxin concentration. researchgate.netmdpi.com
Researchers have optimized these methods to enhance sensitivity. For instance, using hydrogen peroxide as the oxidant allows for fluorescence detection after heating samples at 100°C for just 3-5 minutes, a significant improvement over methods requiring lengthy incubations. nih.gov Such advancements have achieved detection levels as low as 0.054 picomoles for this compound. nih.gov
Immunological Assays (e.g., Enzyme-Linked Immunosorbent Assay - ELISA)
Immunological assays represent a significant advancement in toxin detection, offering high throughput and ease of use. The most common format for this compound is the Enzyme-Linked Immunosorbent Assay (ELISA).
The principle behind the most frequently used format, the direct competitive ELISA (dc-ELISA), involves competition between the this compound in a sample and a known quantity of enzyme-labeled toxin (conjugate) for a limited number of specific antibody binding sites. r-biopharm.com The antibodies, which are specific to the toxin, are typically immobilized on the surface of a microtiter plate. issc.org
The process is as follows:
The sample containing the unknown amount of this compound is added to the antibody-coated wells along with a fixed amount of this compound conjugated to an enzyme like horseradish peroxidase (HRP). r-biopharm.comacs.org
During incubation, the free (from the sample) and conjugated toxins compete to bind to the antibodies. r-biopharm.com
After an incubation period, the wells are washed to remove any unbound toxins and reagents. r-biopharm.com
A substrate solution is then added. The enzyme on the bound conjugate converts the substrate into a colored product. r-biopharm.com
The intensity of the resulting color is inversely proportional to the concentration of this compound in the original sample. r-biopharm.com A high concentration of this compound in the sample means less of the enzyme-labeled toxin will bind to the antibodies, resulting in a weaker color signal. Conversely, a low toxin concentration in the sample leads to more bound enzyme-labeled toxin and a stronger color signal. The color intensity is measured with a photometer, and the toxin concentration is determined by comparing the result to a standard curve. r-biopharm.com
Development and Validation of this compound Specific Kits
The utility of an ELISA kit hinges on the quality and specificity of its components, particularly the antibodies. The development of a this compound specific kit is a meticulous process involving immunogen preparation, antibody production, and rigorous validation.
Initially, because toxins like this compound are small molecules (haptens), they are not immunogenic on their own. They must be chemically linked to a larger carrier protein, such as bovine serum albumin, to elicit an immune response in an animal (typically a rabbit or mouse) for the production of polyclonal or monoclonal antibodies. rsc.orgacs.org
Researchers have successfully developed polyclonal antibodies specifically against this compound. acs.org In one study, a direct competitive ELISA using an anti-neo-STX antibody and a neo-STX-HRP conjugate was found to be highly effective for analyzing this compound in shellfish samples, with a 50% inhibition (ID50) value of 0.18 ng/mL. acs.org Other developments include rabbit monoclonal antibodies which have shown a 100-fold improvement in sensitivity compared to traditional mouse monoclonal antibodies. acs.org
Validation is a critical step to ensure the reliability of the kit. This involves assessing several performance characteristics:
Cross-reactivity: This measures the extent to which the antibody binds to other related toxins. An ideal antibody would bind strongly to this compound and weakly or not at all to other PSTs. However, broad cross-reactivity can be useful for screening total toxicity. Some anti-saxitoxin antibodies have been shown to detect both saxitoxin and this compound almost equally well. nih.govseatoxresearch.com In one competitive ELISA, the antibody showed significant cross-reactivity with saxitoxin, decarbamoyl-saxitoxin, and gonyautoxin 2/3, but at much higher concentrations than for this compound itself. nih.gov
Sensitivity: The limit of detection (LOD) is the lowest concentration of this compound that can be reliably distinguished from a blank sample. For one dc-ELISA, the detection limit for this compound in shellfish was approximately 0.2 ng/g of tissue. acs.org
Accuracy and Precision: Accuracy is assessed by spiking known amounts of this compound into sample matrices and measuring the recovery. Precision is determined by the repeatability and reproducibility of the results. acs.org
Commercially available ELISA kits provide a streamlined workflow for the rapid screening of samples, with many kits including all necessary reagents such as coated plates, standards, antibody solutions, and substrates. seatoxresearch.com
Comparative Evaluation of Analytical Methods for Sensitivity, Selectivity, and Throughput
The choice of an analytical method for this compound depends on the specific application, whether it is for regulatory monitoring, research, or rapid screening. The primary methods—liquid chromatography with fluorescence detection (LC-FLD), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and ELISA—each have distinct advantages and limitations regarding sensitivity, selectivity, and throughput.
Sensitivity and Selectivity:
LC-MS/MS is generally considered the gold standard for selectivity. It identifies and quantifies toxins based on their specific mass-to-charge ratios, providing high confidence in the results. Recent LC-MS/MS methods can achieve very low limits of detection (LOD), with one method reporting a lower limit of quantification (LLOQ) for this compound in human plasma of 10 pg/mL. researchgate.net Another online SPE-LC-MS/MS method for urine samples reported a lowest reportable limit of 2.62 ng/mL for NEO. nih.gov
LC-FLD offers good sensitivity, with detection limits in the low nanomolar range. mdpi.com A rapid fluorometric screening method reported a detection level of 0.054 pmol for this compound. nih.gov However, its selectivity can be compromised by matrix interferences or the presence of other fluorescent compounds, and it cannot detect certain derivatives like M-toxins. nih.gov
ELISA provides excellent sensitivity, often in the sub-ng/mL range. acs.org For instance, a direct competitive ELISA showed a 50% binding value for this compound at 510 pg/mL. nih.gov The selectivity of ELISA is determined by the cross-reactivity of the antibody used. While some antibodies are highly specific, others are designed to be broadly reactive to screen for a group of related toxins. acs.orgnih.gov
Throughput:
ELISA has the highest throughput. The microtiter plate format allows for the analysis of up to 96 samples simultaneously (including standards and controls), with results typically available in a few hours. r-biopharm.comissc.org This makes it ideal for screening large numbers of samples.
LC-MS/MS traditionally has the lowest throughput due to longer run times and more complex instrumentation and data analysis. However, modern UPLC systems and automated sample preparation have significantly improved this, with rapid methods achieving analysis times of under 15 minutes. shimadzu.com
The following tables provide a comparative overview of the performance characteristics of these methods for this compound and related compounds.
Table 1: Comparative Sensitivity of Analytical Methods for this compound
| Analytical Method | Reported Limit of Detection (LOD) / Quantitation (LOQ) for this compound | Matrix | Reference |
|---|---|---|---|
| dc-ELISA | ~0.2 ng/g | Shellfish Tissue | acs.org |
| Competitive Direct Microtitre Plate ELISA | 510 pg/mL (IC50 Value) | Buffer | nih.gov |
| UPLC-FLD | 135.6 nM (LOD), 451.5 nM (LOQ) | Standard Solution | mdpi.com |
| Rapid Fluorometric Screening | 0.054 pmol | Standard Solution | nih.gov |
| Online SPE-LC-MS/MS | 2.62 ng/mL (Lowest Reportable Limit) | Human Urine | nih.gov |
| LC-MS/MS | 10 pg/mL (LLOQ) | Human Plasma | researchgate.net |
Table 2: Comparative Evaluation of Throughput and Selectivity
| Analytical Method | Throughput | Selectivity | Key Features |
|---|---|---|---|
| ELISA | High (96-well plate format) | Variable (depends on antibody cross-reactivity) | Ideal for rapid screening of many samples; field-portable options available. issc.orgmdpi.com |
| LC-FLD | Moderate | Good (based on retention time and fluorescence) | Established official method; post-column oxidation simplifies peak identification. mdpi.comnih.gov |
| LC-MS/MS | Low to Moderate | Very High (based on mass-to-charge ratio) | Confirmatory method; provides structural information and high confidence in results. nih.govshimadzu.com |
Compound Reference Table
Ecological and Environmental Dynamics of Neo Saxitoxin
Abiotic and Biotic Factors Influencing Toxin Production
The synthesis of neo-saxitoxin and its analogues by microorganisms is not constant; it is significantly modulated by the surrounding environmental conditions. Abiotic factors such as nutrient levels, temperature, light, and salinity, along with biotic interactions, play a crucial role in regulating the expression of the saxitoxin (B1146349) biosynthesis gene cluster (sxt) and the resulting cellular toxin content. frontiersin.orgmdpi.com
Nutrient availability, particularly nitrogen (N) and phosphorus (P), is a key factor influencing the genetic expression of saxitoxin production. Studies have shown that limitations in these essential nutrients can trigger an upregulation of sxt genes.
In the dinoflagellate Alexandrium fundyense, expression of the sxtA gene, which is involved in the initial step of toxin synthesis, was observed to be upregulated in environments with low concentrations of dissolved inorganic nitrogen. nih.gov Similarly, the cyanobacterium Aphanizomenon gracile demonstrated increased saxitoxin production when dissolved inorganic nitrogen was depleted. researchgate.net Research on Cylindrospermopsis raciborskii has indicated that nitrogen-deprived conditions influence the expression of the sxtI and sxtU genes, which are part of the toxin biosynthesis pathway. researchgate.net
Phosphate (B84403) availability also plays a critical role. In Alexandrium minutum, the cellular toxin quota was found to be significantly higher under phosphate-limited conditions and decreased sharply when phosphate was abundant. nih.gov Further investigation into A. minutum revealed that under phosphorus-deficient conditions, genes related to nutrient scavenging were highly induced. um.edu.my Notably, the expression of the carbamoyl (B1232498) phosphate synthase gene (AmCPSII) correlated well with the toxin cell quota, suggesting its involvement in arginine metabolism, a precursor for saxitoxin synthesis, thereby increasing toxin production. um.edu.my
Physical environmental parameters are critical in determining the concentration of this compound within producer organisms.
Temperature and Light: The combined effects of temperature and light intensity significantly influence toxin production, though the response can vary between species. For the freshwater cyanobacterium Cylindrospermopsis raciborskii, the highest concentrations of saxitoxins were observed at 25°C under high light intensities (≥100 µmol photons m⁻² s⁻¹). mdpi.com Interestingly, at a higher temperature of 30°C, the toxin concentrations were markedly lower, suggesting that optimal toxin production occurs within a specific temperature range and is not necessarily correlated with the conditions for maximal growth. mdpi.com In contrast, for the cyanobacterium Aphanizomenon gracile, maximum saxitoxin production was recorded at 30°C, a temperature above its growth optimum of 23°C. nih.gov
Interactive Table: Effect of Temperature and Light on Saxitoxin Concentration in C. raciborskii
| Temperature (°C) | Light Intensity (µmol photons m⁻² s⁻¹) | Highest Saxitoxin Concentration |
| 25 | ≥ 100 | High |
| 30 | High | Low |
| <20 | Various | Limited Production |
Data sourced from studies on Cylindrospermopsis raciborskii. mdpi.com
Salinity: Salinity is another crucial factor, particularly for marine dinoflagellates. In Alexandrium pacificum, both cell growth and total saxitoxin equivalent (STXs eq) were highest at an optimal salinity of 30 psu. nih.govresearchgate.net Toxin content decreased considerably at more extreme salinities of 20 and 40 psu. nih.gov Salinity also affects the relative abundance of different saxitoxin analogues. In the exponential growth phase at optimal salinity, gonyautoxin 4 (GTX4) and C2 were the predominant toxins, but as the culture entered the stationary phase, they were replaced by gonyautoxin 1 (GTX1) and this compound (neoSTX). nih.govresearchgate.net
Interactive Table: Effect of Salinity on Toxin Profile in A. pacificum (Stationary Phase)
| Salinity (psu) | Predominant Toxin Analogues | Total Toxin Content |
| 20 | Lower proportion of neoSTX | Decreased |
| 25 | Higher proportion of neoSTX | Moderate |
| 30 | High proportion of neoSTX & GTX1 | Highest |
| 35 | Moderate | Moderate |
| 40 | Lower proportion of neoSTX | Decreased |
Data sourced from studies on Alexandrium pacificum. nih.govresearchgate.net
Bioaccumulation and Trophic Transfer Mechanisms in Aquatic Food Webs
This compound and its analogues can move through aquatic food webs, primarily through a process of bioaccumulation. nih.govnih.gov This occurs when organisms ingest toxin-producing cells or other contaminated organisms, leading to a concentration of the toxins in their tissues.
Filter-feeding invertebrates, especially bivalve mollusks such as mussels, clams, oysters, and scallops, are significant vectors for the transfer of this compound to higher trophic levels. nih.govmdpi.com During harmful algal blooms, these organisms filter large volumes of water, ingesting toxic dinoflagellates or cyanobacteria and accumulating the toxins in their tissues, often without apparent harm to themselves. researchgate.net
This compound is not limited to invertebrates; it is also found in finfish and other marine vertebrates. nih.govresearchgate.net Toxin transfer to these organisms can occur through the consumption of contaminated zooplankton or shellfish. nih.gov There are increasing reports of non-traditional vectors, including gastropods, crustaceans, and various fish species, accumulating these toxins. nih.govmdpi.com
Cases of saxitoxin accumulation have been documented in puffer fish, leading to saxitoxin pufferfish poisoning (SPFP). nih.govmdpi.com Furthermore, mass mortality events of marine mammals, such as Mediterranean monk seals, have been linked to saxitoxins, with analyses indicating the presence of PSTs in their tissues and the presence of toxin-producing dinoflagellates in the water. nih.gov In freshwater systems, saxitoxins have been shown to accumulate in the tissues of fish like tilapia (Oreochromis niloticus), which acquire the toxins through feeding or direct contact with contaminated water during cyanobacterial blooms. researchgate.net
Natural Degradation and Attenuation Pathways in Aquatic Environments
Once released into the aquatic environment, this compound can be degraded or removed through several natural pathways, which are vital for the attenuation of its toxic effects.
Microbial degradation appears to be a significant process. Studies have demonstrated that natural bacterioplankton communities in lakes can effectively reduce concentrations of saxitoxin analogues. In one experiment, the concentration of this compound was reduced by 51.3% over 75 hours by the indigenous microbial population. mdpi.com Research using bacteria isolated from the digestive tracts of contaminated blue mussels (Mytilus edulis) identified several bacterial isolates capable of degrading saxitoxin and this compound completely within one to three days. nih.gov This suggests that specific bacteria possess enzymatic capabilities to break down these complex alkaloids. nih.govmdpi.com
Sunlight also contributes to the degradation of saxitoxins. Exposure to both natural and simulated sunlight has been shown to reduce intracellular and dissolved saxitoxin concentrations. mdpi.comresearchgate.net In one study, 4 to 8 hours of exposure to natural sunlight reduced dissolved STX by 13-17%. mdpi.com This photodegradation process can damage the toxin molecules directly and may also inhibit toxin biosynthesis by damaging the sxtA gene in the producer organisms. mdpi.comresearchgate.net
Microbial Biodegradation Processes
The biodegradation of paralytic shellfish toxins (PSTs), including this compound, by naturally occurring microbial communities represents a significant pathway for their removal from aquatic ecosystems. Research has demonstrated that various bacteria possess the capability to degrade or transform neoSTX, although the rates and mechanisms can vary considerably.
In freshwater environments, lake bacterioplankton have also been shown to contribute to the breakdown of this compound. mdpi.com A study conducted in Lake Arresø, Denmark, observed a partial degradation of several saxitoxin analogs by the local microbial populations. mdpi.com Specifically for this compound, a reduction of 51.3% was recorded over a 75-hour period. mdpi.com This confirmed that lake water bacteria are capable of partially degrading or transforming neoSTX and other related toxins. mdpi.com
Another mechanism for the removal of this compound from solution by bacteria involves binding to the cell surface. Studies with probiotic lactic acid bacteria, specifically Lactobacillus rhamnosus strains, have shown significant removal of neoSTX. nih.gov These bacteria were able to remove between 77% and 97.2% of the neoSTX from a solution. nih.gov Interestingly, there were no significant differences in the removal capacity between viable and non-viable (heat-treated) forms of the lactobacilli. nih.gov This suggests that the primary mechanism of removal in this case is physical binding to the bacterial cells rather than metabolic degradation. nih.gov
While the complete catabolism of PSTs into aliphatic products for subsequent use in metabolic pathways like purine (B94841) and arginine metabolism has been speculated, the specific catabolized products of this compound degradation by bacteria have not been definitively identified in the reviewed studies. nih.gov
Table 1: Microbial Degradation of this compound and Other Paralytic Shellfish Toxins
| Microbial Community/Species | Toxin(s) | Degradation/Removal Rate | Time Frame | Source(s) |
|---|---|---|---|---|
| Bacteria from Mytilus edulis | Saxitoxin, Neosaxitoxin | 100% | 1-3 days | mdpi.com |
| Lake Bacterioplankton | Neosaxitoxin (NEO) | 51.3% reduction | 75 hours | mdpi.com |
| Lake Bacterioplankton | Gonyautoxin-2/3 (GTX2/3) | 33.6% reduction | 75 hours | mdpi.com |
| Lake Bacterioplankton | Decarbamoylsaxitoxin (dcSTX) | 72% reduction | 75 hours | mdpi.com |
| Lactobacillus rhamnosus | Neosaxitoxin (neoSTX) | 77% - 97.2% removal | Not specified | nih.gov |
| Lactobacillus rhamnosus | Saxitoxin (STX) | 77% - 97.2% removal | Not specified | nih.gov |
Synthetic Chemistry and Structural Modification Studies of Neo Saxitoxin
Total Synthesis Approaches to Neo-Saxitoxin
The total synthesis of this compound is a formidable task due to its dense stereochemical complexity and the labile nature of its functional groups. The first total synthesis of this compound was a significant milestone, achieved through a convergent and scalable route. chemrxiv.orgchemrxiv.org This work, along with other synthetic efforts in the saxitoxin (B1146349) family, has paved the way for accessing this and other related natural products for further study.
Stereoselective and Convergent Synthetic Routes
The successful synthesis of this compound hinges on the stereoselective construction of its multiple chiral centers and the convergent assembly of its intricate tricyclic core. A key strategy involves a modular approach where key fragments of the molecule are synthesized independently and then brought together in a convergent manner. This approach allows for greater efficiency and flexibility in the synthesis.
One of the critical challenges in the synthesis of this compound is the stereocontrolled installation of the N1-hydroxy group. This feature distinguishes it from saxitoxin and significantly influences its biological activity. Synthetic strategies often rely on late-stage oxidation of a saxitoxin-like precursor or the use of a pre-functionalized building block containing the N-hydroxy moiety.
Key synthetic transformations employed in the total synthesis of saxitoxin and its analogues, which are applicable to this compound, include:
Intramolecular Mannich reactions: To construct the piperidine (B6355638) ring system.
Reductive aminations: For the formation of key amine intermediates.
Guanidinylation reactions: To install the two guanidinium (B1211019) groups.
Cyclization reactions: To form the tricyclic core.
The Baran group's total synthesis of this compound highlights a convergent strategy that enables the rapid assembly of the core structure. chemrxiv.orgchemrxiv.org This approach is designed to be scalable, providing access to significant quantities of the natural product for biological and pharmacological studies.
Key Intermediate Synthesis and Cyclization Strategies
The synthesis of key intermediates is a cornerstone of any total synthesis campaign. In the context of this compound, the synthesis of a suitably protected and functionalized piperidine core is a crucial step. This intermediate typically contains the necessary stereochemical information for the subsequent construction of the rest of the molecule.
Cyclization strategies are employed to form the fused ring system of this compound. These often involve the formation of the C4-C5 bond to close the five-membered ring containing the two guanidinium groups. The choice of cyclization conditions is critical to ensure the desired stereochemical outcome and to avoid side reactions.
Table 1: Key Intermediates and Cyclization Strategies in Saxitoxin Analogue Synthesis
| Intermediate Type | Key Features | Cyclization Strategy | Reference |
|---|---|---|---|
| Functionalized Piperidine | Contains stereocenters for the A ring | Intramolecular Mannich or Pictet-Spengler reaction | researchgate.net |
| Acyclic Precursor with Guanidinium Groups | Contains all necessary atoms for the tricyclic core | Sequential cyclizations, often metal-mediated | nih.gov |
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives of this compound is crucial for understanding its mechanism of action and for developing potential therapeutic agents with improved properties. These studies often focus on modifying specific functional groups to probe their role in receptor binding and channel blocking activity.
Targeted Modifications for Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity. For this compound, SAR studies aim to identify the key structural features responsible for its high affinity for voltage-gated sodium channels (NaVs).
Key modifications for SAR studies include:
Alterations at the N1 position: The N1-hydroxy group is a defining feature of this compound. Studies have shown that this group enhances the toxin's affinity for NaVs but can decrease its binding to saxiphilin, a saxitoxin-binding protein. nih.gov
Modifications at the C11 and C12 positions: The side chain at C11 and the hydrated ketone at C12 are important for binding.
Changes to the carbamoyl (B1232498) group: The carbamoyl side chain at N21 plays a role in the toxin's interaction with the receptor.
Exploration of N21-Carbamoyl and Other Substituent Modifications
The N21-carbamoyl group of this compound is a key site for modification in the design of new analogues. The synthesis of derivatives with different substituents at this position can provide valuable insights into the binding pocket of the sodium channel. For instance, replacing the carbamoyl group with other functionalities can modulate the toxin's potency and selectivity. The synthesis of carbamoyl-N-hydroxy derivatives of both saxitoxin and neosaxitoxin has been reported, providing new avenues for SAR studies. nih.gov
Table 2: Examples of this compound Analogues and their Significance
| Analogue | Modification | Significance | Reference |
|---|---|---|---|
| Decarbamoyl-neo-saxitoxin | Removal of the N21-carbamoyl group | Investigates the role of the carbamoyl group in binding affinity. | nih.gov |
| Gonyautoxins (GTX) | Sulfation at various positions | Naturally occurring analogues with varying toxicities. | nih.gov |
| N1-dehydroxy-neo-saxitoxin (Saxitoxin) | Removal of the N1-hydroxy group | Allows for direct comparison of the effect of the N1-hydroxy group. | nih.gov |
Development of Chemical Probes for Receptor Characterization
Chemical probes are essential tools for studying the interaction of ligands with their biological targets. In the case of this compound, the development of probes can help to map the binding site on voltage-gated sodium channels and to understand the molecular basis of its high-affinity interaction.
Types of chemical probes that can be developed from this compound include:
Biotinylated probes: These probes contain a biotin (B1667282) tag that allows for the affinity purification of the receptor-ligand complex.
Fluorescent probes: These probes are labeled with a fluorescent dye, enabling the visualization of the receptor in cells and tissues.
Photoaffinity probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the receptor. This allows for the irreversible labeling and subsequent identification of the binding site. nih.govnih.gov
While the development of chemical probes specifically from this compound is an emerging area, the synthesis of saxitoxin-based probes provides a strong foundation for these efforts. The modular synthetic routes developed for this compound can be adapted to incorporate the necessary tags and linkers for the creation of a variety of chemical probes. These probes will be invaluable for elucidating the intricate details of this compound's interaction with its target and for the discovery of new therapeutic leads.
Photoaffinity Labels and Fluorescently Tagged Derivatives
The study of this compound (neo-STX) and its interactions with biological targets, primarily voltage-gated sodium channels (NaVs), has been significantly advanced through the chemical synthesis of modified derivatives. These synthetic efforts have focused on creating probes that can be visualized within a biological system or that can form a permanent covalent bond with their target protein upon activation. This has led to the development of fluorescently tagged derivatives and the conceptualization of photoaffinity labels.
The de novo synthesis of saxitoxin (STX) and its analogs, including the recent first total synthesis of neo-STX, has been a pivotal achievement, opening avenues for creating structurally diverse probes. nih.gov The ability to modify the core structure of these toxins allows for the introduction of functionalities such as fluorophores and photoreactive groups.
Fluorescently Tagged Derivatives:
A significant body of research has been dedicated to the synthesis of fluorescently labeled saxitoxin derivatives for real-time imaging of NaVs in living cells. researchgate.net While much of this work has centered on saxitoxin itself, the synthetic strategies are directly applicable to this compound. The primary goal is to attach a fluorescent dye to the toxin molecule without significantly compromising its binding affinity for the sodium channel.
One successful approach involves modifying the C13 carbamoyl side chain of saxitoxin. researchgate.net This position has been identified as a suitable point for tethering larger functional groups. For instance, fluorescent derivatives such as STX-Cy5 and STX-DCDHF have been synthesized and proven to be potent and selective labels for NaVs. researchgate.net These probes exhibit reversible binding and have been instrumental in studying the distribution and dynamics of sodium channels in live neurons using techniques like confocal and super-resolution microscopy. researchgate.net
The general strategy for creating these fluorescent conjugates involves synthesizing a saxitoxin analog with a reactive handle, which is then coupled to a fluorescent dye. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and spectral properties.
| Probe Name | Toxin Core | Fluorophore | Application |
| STX-Cy5 | Saxitoxin | Cyanine 5 | Super-resolution imaging of NaVs researchgate.net |
| STX-DCDHF | Saxitoxin | DCDHF | Confocal and single-molecule imaging of NaVs researchgate.net |
| F-STX | Saxitoxin | Fluorescein | Fluorescence polarization binding assays |
Photoaffinity Labels:
Photoaffinity labeling is a powerful technique for identifying the binding partners of a small molecule and for mapping the binding site on a target protein. nih.gov This method involves a probe molecule that contains a photoreactive group, such as a diazirine or a benzophenone. nih.gov Upon irradiation with UV light, this group forms a highly reactive species that can form a covalent bond with nearby amino acid residues in the binding pocket of the target protein. nih.govnih.gov
The development of photoaffinity labels for this compound is a more nascent area of research compared to fluorescent probes. However, the principles are well-established. A hypothetical this compound photoaffinity probe would consist of three key components: the this compound core for target recognition, a photoreactive group for covalent crosslinking, and often a linker to connect the two without interfering with binding. Additionally, a "clickable" handle, such as an alkyne or azide, can be incorporated to allow for the attachment of a reporter tag (e.g., biotin or a fluorophore) after the crosslinking reaction, a technique known as bioorthogonal chemistry. google.com
While specific examples of this compound photoaffinity labels are not yet widely reported in the literature, the synthesis of trifunctional saxitoxin conjugates with a cysteine-reactive maleimide (B117702) group demonstrates the feasibility of creating covalently modifying probes. researchgate.net These saxitoxin-maleimide derivatives have been shown to irreversibly inhibit NaVs, providing a proof-of-concept for creating permanent linkages to the channel. researchgate.net The design of a this compound photoaffinity label would follow a similar logic, replacing the electrophilic maleimide with a photoreactive moiety.
Application in Live Cell Imaging and Molecular Target Identification
The chemically synthesized derivatives of this compound and its parent compound, saxitoxin, are invaluable tools for visualizing biological processes in real-time and for elucidating the molecular interactions that underlie their potent biological activity.
Live Cell Imaging:
Fluorescently tagged saxitoxins have revolutionized the study of voltage-gated sodium channels in their native environment. researchgate.net These probes allow for the direct visualization of NaV distribution and dynamics in living cells, providing insights that are not attainable with traditional methods like immunocytochemistry on fixed cells.
For example, STX-Cy5 and STX-DCDHF have been successfully used to image NaVs in the neuronal cell line PC12 and in hippocampal neurons. researchgate.net Confocal microscopy with these probes has confirmed the clustering of NaVs in specific subcellular compartments, such as neurites. Furthermore, the exceptional brightness and photostability of these dyes have enabled the use of super-resolution imaging techniques, like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM), to visualize NaVs at a resolution beyond the diffraction limit of light. researchgate.net This has revealed the fine-scale organization of these channels in structures such as neuritic spines and filopodia. researchgate.net
The ability to track single molecules of fluorescently labeled saxitoxin has also provided data on the reversible binding kinetics of the toxin to the channel, a crucial aspect of its pharmacology. researchgate.net These live-cell imaging applications are essential for understanding how NaV expression and localization change in both normal physiological processes and in disease states.
Molecular Target Identification:
The primary molecular target of this compound is the voltage-gated sodium channel. nih.gov However, photoaffinity labeling provides a means to confirm this interaction and to potentially identify other, lower-affinity binding partners or off-target effects.
The application of a this compound photoaffinity probe would typically involve the following steps:
Incubating the probe with cells or a cell lysate.
Irradiating the sample with UV light to induce covalent crosslinking between the probe and its binding partners.
If the probe contains a bioorthogonal handle, a reporter tag (like biotin) is attached via a click reaction.
The protein-probe complexes are then enriched (e.g., using streptavidin beads if biotin was used).
Finally, the captured proteins are identified using proteomic techniques, such as mass spectrometry. google.com
This approach allows for the unambiguous identification of proteins that directly interact with this compound in a complex biological sample. Furthermore, by combining photoaffinity labeling with protein digestion and mass spectrometry, it is possible to identify the specific amino acid residues that are cross-linked, thereby mapping the binding site of the toxin on the protein.
Neurobiological and Pharmacological Research Applications of Neo Saxitoxin
Utilization as a Molecular Tool for Voltage-Gated Sodium Channel Research
As a member of the paralytic shellfish toxin (PST) group, neo-saxitoxin's primary mechanism of action is the reversible blockade of voltage-gated sodium channels. wikipedia.orgnih.gov These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and muscle fibers. wikipedia.orgnih.gov NeoSTX, along with its close analog saxitoxin (B1146349) (STX), binds to site 1 on the outer vestibule of the NaV channel, physically occluding the pore and preventing the influx of sodium ions. nih.gov This specific interaction has rendered it an indispensable tool for researchers aiming to understand the structure and function of these channels.
The unique binding properties of this compound have significantly contributed to our understanding of the three-dimensional structure of the sodium channel's outer pore. nih.gov By studying the interactions of neoSTX and its derivatives with the channel, researchers can infer the spatial arrangement of amino acid residues that form the binding site. nih.gov
Studies comparing the binding of neoSTX and STX at different pH levels have provided insights into the specific chemical groups involved in the interaction. nih.gov this compound differs from saxitoxin by the presence of a hydroxyl group on the N-1 position of the molecule. nih.gov The pH-dependent potency of neoSTX suggests that this N-1 hydroxyl group interacts with a specific site within the channel's receptor, in addition to the interactions of the guanidinium (B1211019) group and the C-12 hydroxyl group. nih.gov This has led to a more refined model of the channel's outer pore, envisioning it as a crevice or fold in the protein where these key interactions occur. nih.gov
Furthermore, computational docking simulations have been employed to model the binding interactions of this compound and other saxitoxin analogs with NaV channels. nih.gov These simulations, which calculate the free energy of binding (ΔG), help to predict the affinity of different toxins for the channel and identify the critical residues involved in these interactions. nih.gov Such studies have highlighted the importance of electrostatic interactions between the positively charged guanidinium groups of the toxin and negatively charged amino acid residues in the channel's P-loops, as well as hydrogen bonding involving the toxin's hydroxyl groups. nih.gov
This compound's ability to selectively block specific NaV channel isoforms has been instrumental in dissecting the diverse functions of these channels in various tissues. wikipedia.org There are nine known subtypes of voltage-gated sodium channels in mammals (NaV1.1-NaV1.9), each with a distinct tissue distribution and physiological role. nih.gov
For instance, this compound exhibits a significantly lower affinity for the cardiac sodium channel (NaV1.5) compared to neuronal and skeletal muscle isoforms. wikipedia.org This differential sensitivity allows researchers to isolate and study the function of specific channel subtypes in complex biological systems. By applying neoSTX, scientists can inhibit certain NaV channels while leaving others, like the cardiac channels, relatively unaffected. wikipedia.org
The use of modified saxitoxin analogs, including those structurally related to neoSTX, has further expanded the toolkit for studying sodium channel function. stanford.edu Synthetic derivatives with attached fluorophores serve as fluorescent markers to visualize and track the movement of sodium channels within the cell membrane. stanford.edu Others have been engineered as irreversible inhibitors, which are valuable for protein profiling and live-cell imaging experiments. stanford.edu These molecular tools, derived from the saxitoxin scaffold, are crucial for advancing our understanding of how NaV channels are modulated and their role in various physiological processes. stanford.edu
In Vitro and Ex Vivo Electrophysiological Studies
Electrophysiological techniques are fundamental to understanding the electrical properties of cells and tissues. This compound's precise mechanism of action makes it an essential component in many of these studies, allowing for the isolation and characterization of sodium currents.
The patch-clamp technique is a powerful method for studying the currents flowing through individual ion channels. researchgate.net In these experiments, a micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of minute electrical currents. researchgate.net this compound is frequently used in patch-clamp studies to identify and isolate sodium currents from other ion currents. researchgate.net
By applying neoSTX to a cell, researchers can specifically block the voltage-gated sodium channels. The difference in the total measured current before and after the application of the toxin represents the contribution of the sodium channels. This subtraction method allows for a detailed analysis of the properties of sodium currents, such as their activation and inactivation kinetics. frontiersin.org
Automated patch-clamp systems, which allow for high-throughput screening of compounds that affect ion channels, also rely on toxins like this compound for quality control and to establish a baseline for sodium channel activity. frontiersin.org The ability to rapidly and specifically block sodium channels is crucial for the accurate assessment of potential drug candidates that target these channels.
A study on single frog skeletal muscle fibers using a vaseline-gap voltage clamp, a variation of the patch-clamp technique, demonstrated the pH-dependent effects of this compound on sodium currents. nih.gov The concentration of neoSTX required to reduce the maximum sodium current by 50% (ED50) was found to vary with pH, providing further evidence for the specific interactions between the toxin's hydroxyl group and the channel. nih.gov
Table 1: Comparative Potency of this compound and Saxitoxin on Frog Skeletal Muscle Sodium Channels
| pH | This compound ED50 (nM) | Saxitoxin ED50 (nM) |
|---|---|---|
| 6.50 | 1.6 | 4.9 |
| 7.25 | 2.7 | 5.1 |
| 8.25 | 17.2 | 8.9 |
Data sourced from a study on single frog skeletal muscle fibers. nih.gov
This compound is also utilized in ex vivo studies on isolated nerve and muscle tissues to investigate the process of nerve impulse conduction. nih.gov By applying the toxin to preparations such as the frog sciatic nerve or rat phrenic nerve-hemidiaphragm, researchers can observe the effects of sodium channel blockade on compound action potentials.
These studies have confirmed that this compound effectively and reversibly inhibits nerve impulse propagation by blocking the underlying sodium currents. nih.gov The concentration-dependent nature of this blockade allows for the determination of the toxin's potency and the density of sodium channels in different nerve types.
The findings from these isolated tissue studies are crucial for understanding how this compound and other paralytic shellfish toxins exert their effects at a physiological level. They provide a bridge between single-channel recordings and the whole-organism response, offering insights into the fundamental mechanisms of nerve function and neuromuscular transmission.
Exploratory Research into Therapeutic Potential (Mechanistic Studies in Animal Models)
The potent and long-lasting local anesthetic effect of this compound, stemming from its reversible blockade of sodium channels in peripheral nerves, has prompted exploratory research into its therapeutic potential, particularly in pain management. wikipedia.orgnih.gov Mechanistic studies in various animal models have been conducted to evaluate its efficacy and understand its prolonged action.
In rodent models, local infiltration of this compound has been shown to produce a durable anesthetic effect, significantly outlasting conventional local anesthetics. wikipedia.org These studies are critical for understanding the pharmacodynamics of the toxin and for developing formulations that could potentially offer extended pain relief. wikipedia.org
An equine model of "bucked shins," a painful condition in horses, demonstrated that this compound could effectively manage pain as a local long-acting pain blocker. nih.gov This research highlights the potential application of this compound in veterinary medicine for managing pain. nih.gov
Preclinical studies have also begun to explore the use of this compound in combination with other agents, such as bupivacaine (B1668057) and epinephrine (B1671497), with some reports suggesting a potentiation of the anesthetic effect. wikipedia.org Furthermore, research in animal models of neuropathic pain has utilized radiolabeled saxitoxin derivatives to visualize the upregulation of NaV channels at sites of nerve injury, providing a rationale for the targeted use of these toxins in pain therapy. stanford.edu
It is important to emphasize that this research is focused on understanding the mechanisms of action and the potential for therapeutic applications in controlled preclinical settings.
Investigation of Prolonged Neural Blockade in Animal Models (e.g., Sciatic Nerve Block)
Research into this compound (NeoSTX) has extensively explored its potential for long-duration local anesthesia, with a significant focus on animal models. Studies utilizing the rat sciatic nerve block model have been pivotal in characterizing the compound's efficacy. These investigations measure the duration of sensory and motor blockade to determine the anesthetic properties of NeoSTX and its analogues.
In comparative studies, NeoSTX has demonstrated high potency for inducing neural blockade. When administered for percutaneous sciatic nerve block in rats, the effectiveness of NeoSTX was compared to saxitoxin (STX), decarbamoyl saxitoxin, and tetrodotoxin (B1210768) (TTX). nih.gov The results indicated that substitutions on the core saxitoxin structure lead to significant differences in the incidence and duration of the nerve block. nih.gov NeoSTX was found to be more potent than STX and TTX in achieving prolonged analgesia. nih.gov
Further research has examined the effects of combining NeoSTX with conventional local anesthetics and adjuvants. One study found that a combination of NeoSTX and bupivacaine (NeoSTX-Bup) produced a significantly more prolonged sensory and motor block in a rat sciatic nerve model compared to either NeoSTX in saline or bupivacaine alone. nih.gov The addition of epinephrine to the NeoSTX-bupivacaine mixture (NeoSTX-Bup-Epi) further extended the duration of the sensory block, with median times to near-complete recovery increasing from 6 hours to 48 hours for a specific concentration. nih.gov These findings highlight the synergistic potential of NeoSTX in combination therapies for achieving extended-duration local anesthesia. Histological examinations of the nerves post-injection showed low injury scores, suggesting the block is achieved without significant local neurotoxicity. nih.gov
Table 1: Comparative Efficacy of Sodium Channel Blocking Toxins in Rat Sciatic Nerve Block An interactive table comparing the median effective concentrations of various toxins required to achieve a 60-minute duration of thermal analgesia.
| Compound | Median Effective Concentration (μmol/L) for 60-min Analgesia |
|---|---|
| This compound | 34 ± 2 |
| Saxitoxin | 58 ± 3 |
| Tetrodotoxin (TTX) | 92 ± 5 |
| Decarbamoyl Saxitoxin | 268 ± 8 |
Data sourced from studies on rat sciatic nerve block. nih.gov
Research on Anti-inflammatory Mechanisms (e.g., Macrophage Phenotype Modulation)
Beyond its anesthetic properties, this compound has been investigated for its anti-inflammatory effects, particularly its ability to modulate macrophage activity. Macrophages are key immune cells that can adopt different functional phenotypes, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. Research has focused on how NeoSTX influences the polarization of these cells.
Studies using lipopolysaccharide (LPS) to activate macrophages have shown that NeoSTX can significantly inhibit the hallmarks of the M1 inflammatory phenotype. nih.govnih.gov In both RAW 264.7 macrophage cell lines and equine peripheral blood mononuclear cells, NeoSTX was found to suppress the release of key inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, it inhibited the expression of genes associated with the M1 phenotype, including inducible nitric oxide synthase (iNOS) and interleukin-1beta (IL-1β). nih.gov
Crucially, the research indicates that NeoSTX deactivates macrophages that have already been polarized to the M1 state by LPS. nih.govnih.gov This effect is comparable to that of lidocaine, a known voltage-gated sodium channel (VGSC) blocker that also inhibits inflammatory cytokine expression in macrophages. nih.gov This suggests that the anti-inflammatory action of NeoSTX may be mediated through its primary mechanism of blocking VGSCs, which are now understood to play a role in macrophage inflammatory responses. nih.govnih.gov Importantly, these studies also found that NeoSTX does not compromise the polarization of macrophages towards the beneficial M2 phenotype, indicating a selective suppression of the pro-inflammatory pathway. nih.gov This selective immunomodulatory property suggests potential applications in pathologies with a significant inflammatory component. nih.gov
Table 2: Effect of this compound on M1 Macrophage Inflammatory Markers An interactive table showing the inhibitory effect of 1 µM this compound (NeoSTX) on the expression and release of inflammatory mediators in LPS-activated macrophages.
| Inflammatory Marker | Effect of NeoSTX Treatment |
|---|---|
| Nitric Oxide (NO) Release | Significantly Inhibited nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) Release | Significantly Inhibited nih.gov |
| Inducible Nitric Oxide Synthase (iNOS) Expression | Significantly Inhibited nih.gov |
| Interleukin-1beta (IL-1β) Expression | Significantly Inhibited nih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) mRNA Expression | Significantly Inhibited nih.gov |
Data sourced from in vitro studies on macrophage cell lines. nih.gov
Combinatorial Biosynthesis for Novel Neuroactive Compound Generation
The generation of novel neuroactive compounds through combinatorial biosynthesis represents a frontier in pharmaceutical development, and the saxitoxin family of alkaloids provides a promising scaffold for such endeavors. Combinatorial biosynthesis involves the strategic mixing and matching of genes and the enzymes they encode from different biosynthetic pathways to create new chemical structures. While the direct combinatorial biosynthesis of this compound analogues is an emerging area, the foundation for this work lies in the detailed elucidation of the saxitoxin (STX) biosynthetic gene cluster (sxt). nih.gov
The natural diversity of saxitoxin analogues, including this compound, arises from the activity of specific "tailoring" enzymes that modify the core STX molecule. nih.govnoaa.gov Understanding the function of these enzymes is critical for their potential use in a combinatorial approach. For instance, the conversion of STX to neo-STX is accomplished by a hydroxylation step at the N1 position. researchgate.net The broader biosynthetic pathway involves a suite of enzymes that perform specific chemical transformations, such as hydroxylations, sulfurylations, and decarbamoylations. noaa.gov
Key enzymes identified in the sxt pathway provide a molecular toolkit for generating novel compounds. For example, the Rieske oxygenase GxtA catalyzes hydroxylation, while sulfotransferases like SxtN and SxtSUL add sulfate (B86663) groups to specific positions on the saxitoxin backbone. noaa.gov By selectively expressing these enzymes in a host organism that produces the precursor molecule, it is theoretically possible to generate a library of novel saxitoxin derivatives with potentially unique pharmacological profiles. This approach could lead to the creation of neuroactive compounds with improved potency, selectivity for specific sodium channel subtypes, or altered pharmacokinetic properties, expanding beyond the capabilities of naturally occurring analogues. mdpi.commdpi.com
Table 3: Key Tailoring Enzymes in the Saxitoxin Biosynthetic Pathway for Combinatorial Use An interactive table listing key enzymes from the saxitoxin biosynthetic pathway and their specific functions, which could be utilized in combinatorial biosynthesis to create novel analogues.
| Enzyme | Enzyme Class | Function in STX Biosynthesis | Potential Combinatorial Application |
|---|---|---|---|
| SxtA | Polyketide Synthase (PKS)-like | Initiates biosynthesis by creating the initial carbon backbone. noaa.gov | Modify substrate loading to incorporate different starter units. |
| GxtA | Rieske Oxygenase | Catalyzes hydroxylation at the C11 position. noaa.gov | Introduce hydroxyl groups at specific locations to alter binding affinity. |
| SxtN | Sulfotransferase | Adds a sulfate group to the amide nitrogen. noaa.gov | Generate sulfated analogues with different solubility and potency. |
| SxtSUL | Sulfotransferase | Adds a sulfate group to the C11 hydroxyl group. noaa.gov | Create doubly modified analogues in combination with GxtA. |
| Unknown N-hydroxylase | Oxygenase | Catalyzes N-hydroxylation to convert STX to neo-STX. researchgate.net | Introduce N-hydroxyl groups to create novel neo-STX-like compounds. |
Information sourced from biochemical and genetic studies of the saxitoxin pathway. noaa.govresearchgate.net
Future Research Directions and Unanswered Questions in Neo Saxitoxin Research
Comprehensive Understanding of Environmental Fate and Transformation Pathways
Recent studies have shown that natural factors, including sunlight and native microbial communities, play a significant role in breaking down saxitoxins. mdpi.com In freshwater lake environments, naturally occurring bacterioplankton have been shown to reduce the concentration of various saxitoxins, including neo-saxitoxin (NEO). mdpi.com One experiment documented a 51.3% decrease in NEO concentration over a 75-hour period due to microbial activity. mdpi.com Sunlight also contributes to degradation; while it can cause toxin-producing cells to rupture and release their contents, it also helps break down the dissolved toxins in the water. mdpi.com
Significant knowledge gaps remain regarding the environmental lifecycle of this compound. The specific species of bacteria responsible for its biodegradation and the metabolic pathways they utilize are largely unknown. mdpi.com Furthermore, a comprehensive picture of the transformation products, their potential toxicity, and their ultimate fate in different environmental compartments like marine waters, freshwater, and sediments is required.
| Degradation Factor | Observed Effect | Future Research Focus |
| Bacterioplankton | Reduction of this compound concentration in lake water. mdpi.com | Identification of specific STX-degrading bacterial species and their metabolic enzymes. |
| Sunlight (Photodegradation) | Reduction of dissolved toxin levels. mdpi.com | Characterization of photolytic breakdown products and their toxicity. |
| Environmental Matrix | Fate is influenced by factors in water and sediment. | Understanding toxin persistence and transformation in diverse marine and freshwater ecosystems. |
Advanced Structural-Functional Correlations via Computational Chemistry and Mutagenesis
The biological activity of this compound is intrinsically linked to its three-dimensional structure. The only difference between this compound and its parent compound, saxitoxin (B1146349), is the presence of a hydroxyl (-OH) group at the N1 position of the molecule. wikipedia.orgnih.gov This seemingly minor modification significantly enhances its ability to block voltage-gated sodium channels (NaV), making it a more potent neurotoxin. nih.gov
Computational chemistry, through methods like docking simulations and Density Functional Theory (CDFT), has become a vital tool for probing these structure-activity relationships. researchgate.netnih.gov Molecular docking studies predict a high binding affinity for this compound to the NaV channel, comparable to that of saxitoxin. nih.gov The increased potency of this compound is believed to stem from the N1-hydroxyl group forming an additional hydrogen bond with a key amino acid residue (Tyr401) in the channel's outer pore. mdpi.com The two guanidinium (B1211019) groups and the hydroxyl groups at the C12 position are also recognized as critical for the toxin's ability to bind to and block the channel. nih.gov
Despite these advances, a deeper understanding requires the integration of computational models with experimental validation. Future work must involve site-directed mutagenesis studies—making precise changes to both the toxin molecule and the amino acids of the ion channel—to experimentally confirm the role of each functional group in the binding interaction. Developing a comprehensive quantitative structure-activity relationship (QSAR) model that can accurately predict the potency of this compound and other analogues based on their chemical structure remains a key objective. nih.gov
| Structural Feature | Role in Function | Method of Investigation |
| N1-Hydroxyl Group | Enhances binding affinity and potency compared to saxitoxin. nih.govmdpi.com | Computational Docking, QSAR studies. |
| Guanidinium Groups | Essential for electrostatic interaction and blocking the channel pore. nih.gov | X-ray Crystallography, Mutagenesis. |
| C12-Hydroxyl Groups | Critical for binding to the sodium channel. nih.gov | Docking Simulations, Structure-Activity Relationship studies. |
Exploration of Novel Biological Targets and Secondary Mechanisms of Action
While the primary mechanism of this compound's toxicity is the blockage of voltage-gated sodium channels, emerging evidence suggests this may not be the complete story. wikipedia.orgresearchgate.net There is a growing interest in identifying and characterizing potential secondary biological targets and alternative mechanisms of action.
Research on saxitoxin has shown that it can also interact with other types of ion channels, including voltage-gated potassium (KV) and calcium (CaV) channels. nih.govmdpi.com The nature of these interactions appears to be different from the complete blockage seen with sodium channels. With potassium channels, saxitoxin seems to alter the channel's gating properties, while its effect on calcium channels is a partial block at an external site. nih.gov Some scientists have even proposed that potassium channels could have been the original evolutionary target for these toxins. nih.gov Other potential molecular targets identified for saxitoxin include the enzyme neuronal nitric oxide synthase and specific transport proteins found in the blood, such as saxiphilin. mdpi.comsci-hub.se
A major unanswered question is the extent to which this compound shares these secondary targets with saxitoxin and the physiological relevance of these interactions. It is currently unclear whether these alternative mechanisms contribute to the symptoms of paralytic shellfish poisoning or if they could represent new avenues for therapeutic development, such as creating more targeted, non-opioid pain relief medications. mdpi.comcawthron.org.nz
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
